molecular formula C16H17F2NO2 B7115839 N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide

N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B7115839
M. Wt: 293.31 g/mol
InChI Key: RLDJMFFTKVYYQS-RYUDHWBXSA-N
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Description

N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group substituted with a difluoromethyl group, and an acetamide moiety attached to a benzofuran ring. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2/c1-2-13-10(9-5-3-4-6-14(9)21-13)8-15(20)19-12-7-11(12)16(17)18/h3-6,11-12,16H,2,7-8H2,1H3,(H,19,20)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDJMFFTKVYYQS-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)CC(=O)NC3CC3C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC=CC=C2O1)CC(=O)N[C@H]3C[C@@H]3C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the benzofuran ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The benzofuran ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide is unique due to its combination of a cyclopropyl ring, difluoromethyl group, and benzofuran moiety

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